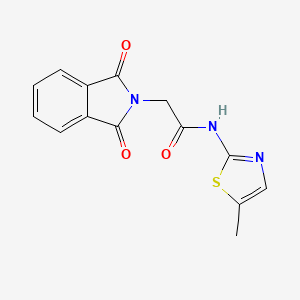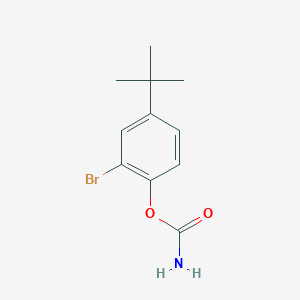![molecular formula C13H14ClN3O2 B5055269 N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide, also known as CL-316243, is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It is a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a crucial role in regulating energy expenditure and thermogenesis. CL-316243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders.
作用機序
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide exerts its effects by binding to and activating the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the beta-3 adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA), leading to increased lipolysis and energy expenditure. This compound also promotes the browning of WAT, which involves the conversion of white fat cells into brown-like adipocytes that are more metabolically active and burn more calories.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, enhanced thermogenesis, and improved glucose metabolism. It also promotes the browning of WAT and activates BAT, leading to increased fat burning and weight loss. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, suggesting its potential as a therapeutic agent for diabetes and metabolic disorders.
実験室実験の利点と制限
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its potency and selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue. It is also well-tolerated and has a low toxicity profile, making it suitable for in vivo studies. However, this compound has some limitations, including its short half-life and rapid metabolism, which may require frequent dosing and limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the study of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective beta-3 adrenergic receptor agonists that can effectively target adipose tissue and promote weight loss. Another area of research is the investigation of the molecular mechanisms underlying the activation of BAT and browning of WAT by this compound, which could lead to the development of novel therapies for obesity and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成法
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide can be synthesized through a multi-step process, starting from 2-chloro-3-pyridinecarboxaldehyde and 3,5-dimethylisoxazole. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of beta-3 adrenergic receptors in energy metabolism and thermogenesis. It has been shown to increase energy expenditure and promote fat loss in animal models, indicating its potential as a therapeutic agent for obesity and metabolic disorders. This compound has also been used to investigate the mechanisms underlying the regulation of brown adipose tissue (BAT) activation and browning of white adipose tissue (WAT).
特性
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-11(9(2)19-16-8)13(18)17(3)7-10-5-4-6-15-12(10)14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAMXUAERNJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)CC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)
![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5055256.png)
![1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid](/img/structure/B5055257.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)

